Tert-butyl allyl(3,5-dinitrobenzyl)carbamate

Description

BenchChem offers high-quality Tert-butyl allyl(3,5-dinitrobenzyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl allyl(3,5-dinitrobenzyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIABNLBYRDLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of tert-butyl allyl(3,5-dinitrobenzyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound. Given the absence of specific experimental solubility data in public literature for this exact molecule, this guide establishes a robust predictive framework based on its structural attributes and provides a detailed protocol for empirical validation.

Executive Summary: The Strategic Importance of Solubility

In the realm of chemical synthesis and pharmaceutical development, solubility is a cornerstone property that dictates the feasibility of reaction conditions, purification strategies, and the ultimate bioavailability of a potential therapeutic agent. For a molecule such as tert-butyl allyl(3,5-dinitrobenzyl)carbamate, which incorporates a labile protecting group and functionally diverse moieties, a thorough understanding of its solubility is not merely academic—it is a prerequisite for its effective application. This guide elucidates the predicted solubility profile of the title compound across a spectrum of organic solvents and provides the necessary tools for its experimental determination.

Molecular Architecture and Physicochemical Profile

The solubility of a compound is fundamentally governed by its molecular structure. tert-Butyl allyl(3,5-dinitrobenzyl)carbamate (C₁₅H₁₉N₃O₆, M.W.: 337.33 g/mol ) is a molecule of contrasts, integrating moieties with distinctly different polarities.[1]

-

The Carbamate Core: The central tert-butoxycarbonyl (Boc) protecting group is a carbamate ester. While the carbonyl and nitrogen atoms introduce polarity and potential for hydrogen bond acceptance, the bulky, non-polar tert-butyl group significantly contributes to the molecule's lipophilicity.

-

The Dinitrobenzyl Group: The 3,5-dinitrobenzyl substituent is electron-deficient and highly polar due to the two nitro groups. These groups are strong hydrogen bond acceptors.

-

The Allyl Group: The allyl group provides a region of non-polarity.

A predicted LogP (partition coefficient) of 3.64 suggests that the compound is moderately lipophilic, favoring dissolution in less polar organic solvents over water.[1]

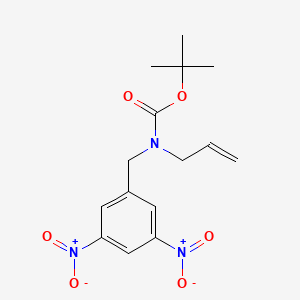

Caption: Structure of tert-butyl allyl(3,5-dinitrobenzyl)carbamate.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will readily dissolve non-polar solutes.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, DMSO): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, accept them. They are effective at dissolving solutes with polar functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can both donate and accept hydrogen bonds. They are excellent solvents for highly polar, ionic, or hydrogen-bond-capable solutes.

For tert-butyl allyl(3,5-dinitrobenzyl)carbamate, the non-polar tert-butyl and allyl groups will favor interaction with non-polar solvents, while the highly polar dinitrobenzyl and carbamate functions will drive solubility in polar solvents. The overall solubility will be a balance of these competing factors.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted. This table serves as a hypothesis to be validated by the experimental protocol outlined in Section 5.0.

| Solvent | Class | Polarity Index (P') | Predicted Solubility | Rationale |

| Hexane | Non-Polar | 0.1 | Low to Insoluble | The high polarity of the dinitrobenzyl group will likely prevent significant dissolution in a purely non-polar solvent. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Moderate | The aromatic ring of toluene can engage in π-π stacking with the dinitrobenzyl ring, potentially enhancing solubility compared to aliphatic non-polar solvents. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | DCM is a versatile solvent that can effectively solvate both moderately polar and non-polar moieties, making it a strong candidate. |

| Diethyl Ether | Slightly Polar | 2.8 | Moderate to High | Balances the ability to solvate the non-polar regions with some interaction with the polar groups. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | High | The ester functionality can act as a hydrogen bond acceptor for any potential interactions, and its overall polarity is well-suited for this molecule. |

| Acetone | Polar Aprotic | 5.1 | High | The strong dipole of the ketone should effectively solvate the polar regions of the molecule. |

| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | Moderate | While polar, its character may be less suited to solvating the bulky non-polar groups compared to other polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds.[3] |

| Methanol (MeOH) | Polar Protic | 5.1 | Moderate | The ability to hydrogen bond may be offset by the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the non-polar parts of the solute. |

| Ethanol (EtOH) | Polar Protic | 4.3 | Moderate | Similar to methanol, but its slightly lower polarity may better accommodate the lipophilic moieties. |

| Water | Polar Protic | 10.2 | Insoluble | The large non-polar surface area from the tert-butyl, allyl, and benzyl groups will lead to a high energetic penalty for dissolution in water. |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4]

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-butyl allyl(3,5-dinitrobenzyl)carbamate to a series of vials (e.g., 20 mg of solid to 2 mL of solvent). Each vial should contain a different solvent from the table above.

-

The key is to ensure an excess of solid remains undissolved at equilibrium, confirming saturation.[3]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particulates are transferred, use a syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred due to its sensitivity and specificity. A gravimetric method (evaporating the solvent and weighing the residue) can also be used but may be less accurate for lower solubilities.

-

-

Calculation:

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mM) by accounting for the dilution factor.

-

Sources

Thermodynamic Stability Profile: Boc-Protected Dinitrobenzyl Amines

The following guide details the thermodynamic and kinetic stability profile of Boc-protected dinitrobenzyl amines. This document is structured to serve as a high-level technical reference for drug development professionals, emphasizing safety, mechanistic insight, and experimental validation.

Executive Summary

Boc-protected dinitrobenzyl amines (e.g., N-Boc-2,4-dinitrobenzylamine) represent a specialized class of intermediates where the stability of the carbamate protecting group is influenced by the strong electron-withdrawing nature of the dinitrobenzyl (DNB) moiety. While the tert-butyloxycarbonyl (Boc) group is classically defined by its acid lability, the presence of the DNB system introduces unique thermodynamic vectors:

-

Acid Stability : The electron-deficient benzyl group reduces the basicity of the carbamate, potentially increasing kinetic resistance to acid-catalyzed deprotection compared to electron-rich benzylamines.

-

Thermal & Energetic Risk : The dinitrobenzyl scaffold is structurally related to energetic materials (e.g., DNT). Thermodynamic stability in the solid state is limited not by the Boc group, but by the decomposition onset of the nitro-aromatic core.

-

Photolability : Dinitrobenzyl derivatives are inherently photosensitive. "Thermodynamic stability" in this context must be qualified by strict exclusion of UV-vis radiation (300–400 nm).

Critical Recommendation : Due to the energetic potential of polynitro-aromatics, Differential Scanning Calorimetry (DSC) is mandatory before scaling any thermal deprotection or drying process.

Thermodynamic & Mechanistic Landscape

Electronic Effects on the Boc Carbamate

The stability of the Boc group is governed by the rate of protonation of the carbonyl oxygen (or carbamate oxygen) followed by the elimination of the tert-butyl cation.

-

Mechanism : The A

1 mechanism (Acid-catalyzed Alkyl-Oxygen cleavage). -

Substituent Effect : The dinitrobenzyl group is a strong Electron Withdrawing Group (EWG) (

for-

Inductive Pull : The EWG pulls electron density through the benzylic methylene (-CH

-), reducing the electron density on the carbamate nitrogen. -

Resonance Consequence : The nitrogen lone pair is less available to donate into the carbonyl

-system. -

Net Result : The carbonyl oxygen becomes less basic (

of conjugate acid decreases). This increases the activation energy (

-

Decomposition Pathways

The degradation of Boc-DNB amines follows two primary thermodynamic trajectories:

-

Acid-Catalyzed Deprotection (Solution Phase)

-

Thermodynamic Driver: Entropy gain from gas generation (

, isobutylene).

-

-

Thermal Decomposition (Solid/Melt Phase)

-

Unlike simple Boc-amines which decompose via concerted elimination at >180°C, DNB derivatives pose a risk of nitro-group assisted oxidation or radical decomposition at lower temperatures.

-

Risk: If the decomposition temperature (

) of the DNB core overlaps with the thermal deprotection window, the reaction can become runaway (exothermic).

-

Visualization: Mechanistic Stability Flow

Caption: Mechanistic pathway showing the stabilizing effect of the electron-withdrawing dinitrobenzyl group on acid hydrolysis and the competing thermal risk.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific isomer (2,4- vs 2,6-DNB), the following self-validating protocols are required.

Protocol A: Determination of Deprotection Kinetics (Solution)

Objective : Determine the half-life (

-

Preparation : Dissolve Boc-DNB amine (10 mM) in a mixture of TFE (Trifluoroethanol) and DCM (1:1).

-

Acid Initiation : Add TFA (Trifluoroacetic acid) to a final concentration of 10% v/v. Maintain temperature at 25°C (thermostatted).

-

Sampling : Aliquot 50 µL every 5 minutes into saturated NaHCO

(quench). -

Analysis : Analyze via HPLC-UV (254 nm).

-

Calculation : Plot

vs. time.-

Linearity (

) confirms first-order kinetics. -

Compare

to a Boc-Benzylamine standard. Expect

-

Protocol B: Solid-State Thermal Stability (DSC)

Objective : Define the safe processing window and detect energetic decomposition.

-

Instrument : Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample : 2–5 mg of dry Boc-DNB amine in a hermetically sealed gold or aluminum pan.

-

Ramp : Heat from 30°C to 300°C at 5°C/min under

flow. -

Criteria :

-

Endotherm : Melting point (verify purity).

-

Exotherm : Decomposition.

-

Safety Rule : If an exotherm is observed with

, the compound is potentially explosive. Do not heat bulk material within 50°C of this onset.

-

Comparative Stability Data (Theoretical Baseline)

| Parameter | Boc-Benzylamine (Standard) | Boc-2,4-Dinitrobenzylamine | Implication |

| pKa of Conjugate Acid | ~ -1.5 (Carbonyl O) | < -2.0 (Estimated) | Harder to protonate; slower acid cleavage. |

| Thermal Onset ( | ~ 180°C (Isobutylene loss) | < 180°C (Potential) | Nitro-group instability may precede Boc loss. |

| Photostability ( | Stable | Unstable (< 1h) | Requires amber glassware/darkroom. |

| Base Stability | Stable | Stable | Nitro-aromatics can form Meisenheimer complexes with strong nucleophiles. |

Synthetic Implications & Handling

"Self-Validating" Purification

Because DNB amines are chromophores (yellow/orange), purification can be visually monitored. However, their reduced basicity affects workup:

-

Extraction : Unlike standard amines, free DNB-amines may not fully protonate at pH 4–5. Use pH < 2 to ensure the free amine stays in the aqueous phase during washing, or extract the Boc-protected form into organic solvent from neutral/basic water.

-

TLC Visualization : Use UV (254 nm). Ninhydrin stain may be faint due to the deactivated amine; use PMA (Phosphomolybdic acid) or simply rely on the intrinsic color.

Handling "Energetic" Intermediates

-

Avoid Distillation : Never distill Boc-DNB amines. The combination of heat + vacuum + nitro groups is a deflagration hazard.

-

Drying : Vacuum dry at ambient temperature (

).

Workflow Diagram: Safe Handling

Caption: Decision tree for the safe scale-up of nitro-containing Boc intermediates.

References

-

BenchChem . A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Retrieved from

-

Organic Chemistry Portal . Boc-Protected Amino Groups. Retrieved from

-

Ryan, M. R., et al. (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from

-

Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard Reference for pKa and Stability Data).

Sources

A Technical Guide to Allyl(3,5-dinitrobenzyl)carbamate Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of allyl(3,5-dinitrobenzyl)carbamate derivatives, a class of compounds at the intersection of protecting group chemistry and pharmacologically active scaffolds. By dissecting the roles of the constituent moieties—the versatile allyl carbamate and the electronically distinct 3,5-dinitrobenzyl group—we explore their synthesis, chemical behavior, and potential applications in organic synthesis and medicinal chemistry. This document serves as a foundational resource, grounded in established chemical principles and supported by relevant literature, to inform and guide future research and development.

Introduction: A Synthesis of Functionality

The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis, prized for its stability and its role as a key structural element in numerous approved drugs and prodrugs.[1] Carbamates are frequently employed as protecting groups for amines, temporarily masking their nucleophilicity and basicity to allow for selective reactions at other sites within a molecule.[2][3] The choice of substituents on the carbamate nitrogen and oxygen dictates the specific conditions required for its removal, enabling complex, multi-step syntheses.[2][4]

This guide focuses on a specific class of carbamates: allyl(3,5-dinitrobenzyl)carbamate derivatives . This structure marries two functional components with distinct and valuable properties:

-

The Allyloxycarbonyl (Alloc) Group: A well-established protecting group for amines.[5] Its key advantage lies in the mild and highly specific conditions required for its removal. Deprotection is typically achieved through palladium(0)-catalyzed allylic cleavage, which is orthogonal to many other protecting groups, making it invaluable in the synthesis of complex molecules like peptides and carbohydrates.[6][7]

-

The 3,5-Dinitrobenzyl Group: This moiety is characterized by the presence of two strongly electron-withdrawing nitro groups. This electronic feature is critical to its function. In medicinal chemistry, the 3,5-dinitrobenzyl fragment is a key component of several potent antitubercular agents.[8][9][10] Its activity is often linked to the reductive activation of the nitro groups by microbial enzymes.[10][11] In synthetic chemistry, the electron-deficient nature of the benzyl ring can influence the reactivity of the entire molecule.[12]

The combination of these two groups in a single molecule creates a bifunctional derivative with potential applications ranging from a specialized protecting group to a scaffold for novel therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of allyl(3,5-dinitrobenzyl)carbamate derivatives can be approached through established methods of carbamate formation. The core transformation involves the formation of a bond between the nitrogen of a 3,5-dinitrobenzylamine precursor and the carbonyl carbon of an allyl-derived chloroformate or dicarbonate.

General Synthetic Workflow

The most direct route involves the nucleophilic attack of 3,5-dinitrobenzylamine on an activated allyl carbonate species. A common and efficient reagent for this purpose is allyl chloroformate (Alloc-Cl).

Diagram 1: General Synthesis of Allyl(3,5-dinitrobenzyl)carbamate

Caption: A typical reaction pathway for the synthesis of the target carbamate.

Detailed Experimental Protocol: Synthesis of Allyl(3,5-dinitrobenzyl)carbamate

This protocol describes a representative procedure for synthesizing the parent compound. Researchers should note that optimization of reaction times, temperatures, and purification methods may be necessary for specific derivatives.

Materials:

-

3,5-Dinitrobenzylamine hydrochloride

-

Allyl chloroformate (Alloc-Cl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dinitrobenzylamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM.

-

Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and provide the basic conditions for the subsequent reaction. Stir for 15-20 minutes at 0 °C.

-

Carbamoylation: Slowly add allyl chloroformate (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure allyl(3,5-dinitrobenzyl)carbamate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks for the allyl group (vinylic and allylic protons), the dinitroaromatic ring protons, and the carbamate carbonyl carbon would validate the structure.

Chemical Properties and Reactivity

The chemical behavior of allyl(3,5-dinitrobenzyl)carbamate derivatives is dictated by the interplay of its functional groups.

The Allyl Carbamate: A Protecting Group

The primary utility of the allyl carbamate (Alloc) moiety is as a protecting group for the benzylamine nitrogen.[6] It is stable to a wide range of acidic and basic conditions used to remove other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively.[2][6]

Deprotection Mechanism:

The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[6]

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the allyl group, forming a π-allyl-palladium(II) complex.[6]

-

Decarboxylation: The carbamate anion dissociates and subsequently undergoes decarboxylation to release carbon dioxide and the deprotected amine.[6]

-

Catalyst Regeneration: A scavenger (e.g., morpholine, formic acid, or a silane) is required to react with the allyl group from the palladium complex, thereby regenerating the Pd(0) catalyst to continue the cycle.[6][7]

Diagram 2: Deprotection Mechanism of the Alloc Group

Caption: Palladium(0)-catalyzed deprotection of an Alloc-protected amine.

The 3,5-Dinitrobenzyl Moiety: An Active Pharmacophore

The 3,5-dinitrobenzyl group is not merely a passive structural component. Research into related compounds has shown that this moiety is a potent pharmacophore, particularly in the development of antitubercular agents.[8][9]

-

Mechanism of Action: The antimicrobial activity is often dependent on the bioreductive activation of the nitro groups by deazaflavin-dependent nitroreductase (Ddn), an enzyme found in Mycobacterium tuberculosis.[8][10] This reduction process can lead to the formation of reactive nitroso species that may form covalent adducts with essential enzymes, such as DprE1, inhibiting cell wall biosynthesis.[11]

-

Structure-Activity Relationship (SAR): Studies have consistently shown that both nitro groups are essential for high antimycobacterial activity. Analogs with a single nitro group or other substituents often exhibit significantly reduced or no activity.[8]

Potential Applications

The unique structure of allyl(3,5-dinitrobenzyl)carbamate derivatives suggests several potential applications in both synthetic and medicinal chemistry.

Orthogonal Protection in Complex Synthesis

The primary and most direct application is the use of these compounds as protected amine building blocks. A researcher synthesizing a complex molecule containing multiple amine groups could use the Alloc-(3,5-dinitrobenzyl)carbamate to protect one amine, while others are protected with acid-labile (Boc) or base-labile (Fmoc) groups. The Alloc group could then be selectively removed under neutral conditions with a palladium catalyst, leaving the other protecting groups intact.[2]

Prodrug Development

The carbamate linkage is widely used in prodrug design to mask a bioactive amine, improving its pharmacokinetic properties or enabling targeted release.[1][13] An allyl(3,5-dinitrobenzyl)carbamate derivative of a known drug could be designed as a prodrug. The active 3,5-dinitrobenzylamine could be released upon enzymatic or chemical cleavage of the carbamate bond. This strategy could be particularly relevant for developing novel antitubercular agents, where the released dinitrobenzylamine would act as the cytotoxic agent.[8][9]

Linkers in Bioconjugation

The bifunctional nature of the molecule could be exploited. The dinitroaromatic ring can be functionalized further, while the allyl group provides a handle for specific chemical transformations, potentially serving as a linker in bioconjugation or materials science applications.

Quantitative Data Summary

While specific experimental data for a wide range of allyl(3,5-dinitrobenzyl)carbamate derivatives is not extensively published, we can compile representative physical and chemical properties for a known analog.

| Property | Value | Source/Comment |

| Compound Name | tert-butyl allyl(3,5-dinitrobenzyl)carbamate | [14] |

| CAS Number | 2009210-29-9 | [14] |

| Molecular Formula | C₁₅H₁₉N₃O₆ | [14] |

| Molecular Weight | 337.33 g/mol | [14] |

| Boiling Point | 468.2 ± 45.0 °C (Predicted) | [14] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [14] |

| LogP | 3.64 (Predicted) | [14] |

Conclusion and Future Outlook

Allyl(3,5-dinitrobenzyl)carbamate derivatives represent a fascinating class of molecules that merge the strategic advantages of protecting group chemistry with the therapeutic potential of dinitroaromatic compounds. The synthetic routes to these compounds are straightforward and rely on well-understood carbamate chemistry. Their true potential lies in their application as specialized building blocks for complex organic synthesis and as scaffolds for the design of novel prodrugs, particularly in the context of infectious diseases like tuberculosis. Future research should focus on the synthesis of a broader library of these derivatives, a thorough evaluation of their stability and deprotection kinetics, and an investigation into their biological activity to fully unlock their potential in drug development.

References

-

Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Retrieved from [Link]

-

Chatterjee, A., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(13), e202200451. Available from: [Link]

-

Minami, I., et al. (1986). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 27(1), 137-140. Available from: [Link]

-

Koval, M., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. Journal of Medicinal Chemistry, 66(24), 16675–16693. Available from: [Link]

-

Li, Y., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Molecules, 23(7), 1665. Available from: [Link]

-

Serralheiro, A., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences, 25(9), 4707. Available from: [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Available from: [Link]

-

de Sousa, A. C., et al. (2022). 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

- Jeffrey, P. D. (1988). Deprotection of allylic esters and ethers. U.S. Patent No. 4,788,282. Washington, DC: U.S. Patent and Trademark Office.

-

Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9729–9739. Available from: [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future, 29(8), 775. Available from: [Link]

-

Tummatorn, J., & Tuchinda, P. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(21), 8791–8816. Available from: [Link]

-

University of Cambridge. (2026, February 19). Divergent Synthesis of Heterocycles using Dinitrobenzyl Chloride Analogues. Retrieved from [Link]

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future, 29, 775-794. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Cameron, J. F., & Fréchet, J. M. J. (1991). Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. Journal of the American Chemical Society, 113(11), 4303–4313. Available from: [Link]

-

NIST. (n.d.). Benzoic acid, 3,5-dinitro, allyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Drugs of the Future, 29(8). Available from: [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Ben-Abdallah, T., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. Available from: [Link]

-

Parcell, R. F. (1962). New Carbamates and Related Compounds. Journal of Medicinal Chemistry, 5(4), 868–871. Available from: [Link]

-

Wang, Y., et al. (2012). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 14(4), 996. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrobenzamide (CAS 121-81-3). Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. total-synthesis.com [total-synthesis.com]

- 7. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ro.uow.edu.au [ro.uow.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

Whitepaper: A Comprehensive Guide to the Physicochemical Characterization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate Crystalline Forms

An in-depth technical guide by a Senior Application Scientist.

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for the physical characterization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate, a compound of interest in contemporary drug discovery programs. Due to the novelty of this specific molecule, this document outlines a robust, multi-technique approach that should be considered the standard for a thorough investigation of its crystalline properties. We will delve into the essential experimental protocols, the rationale behind their selection, and the interpretation of the resulting data, providing researchers and drug development professionals with a practical roadmap for a complete solid-state characterization.

Introduction: The Critical Role of Solid-State Characterization

The journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the physical form of the API. The specific crystalline arrangement of molecules, or polymorphism, can profoundly impact key pharmaceutical parameters including solubility, dissolution rate, and stability. Therefore, a comprehensive understanding of the physical characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is not merely an academic exercise but a prerequisite for its successful development.

This guide will systematically explore the essential techniques required to build a complete physicochemical profile of a new chemical entity (NCE) like tert-butyl allyl(3,5-dinitrobenzyl)carbamate. We will cover the foundational aspects of its crystalline structure, thermal behavior, and spectroscopic fingerprint.

Crystallographic Analysis: The Definitive Structure

Single-Crystal X-Ray Diffraction (SC-XRD) stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides a detailed picture of the unit cell dimensions, space group, and intermolecular interactions, which are fundamental to understanding the compound's properties.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals.

-

Slow evaporation from a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point.

-

Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective method.

-

-

Crystal Mounting and Data Collection:

-

A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data is collected using a diffractometer, often with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates and displacement parameters.

-

Anticipated Data and Interpretation

The results from SC-XRD are typically presented in a crystallographic information file (CIF) and summarized in a table.

| Parameter | Hypothetical Data | Significance |

| Chemical Formula | C15H19N3O6 | Confirms the elemental composition of the crystal. |

| Formula Weight | 337.33 g/mol | Basic molecular information. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 10.5, b = 15.2, c = 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1512.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.48 g/cm³ | A fundamental physical property derived from the crystallographic data. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Powder X-Ray Diffraction (PXRD): The Fingerprint of a Crystalline Form

While SC-XRD provides the absolute structure, PXRD is an indispensable tool for routine identification, phase purity analysis, and polymorphism screening. It provides a unique "fingerprint" for a specific crystalline form.

Experimental Protocol: Powder X-Ray Diffraction

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of a particular crystalline phase.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability, melting point, and decomposition profile of tert-butyl allyl(3,5-dinitrobenzyl)carbamate.

Experimental Protocol: DSC and TGA

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the crystalline sample are accurately weighed into an aluminum pan.

-

DSC Analysis: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This reveals endothermic events like melting and exothermic events like decomposition.

-

TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. A loss in mass indicates decomposition or the loss of solvates.

Anticipated Thermal Profile

| Technique | Event | Hypothetical Temperature (°C) | Interpretation |

| DSC | Melting Endotherm | 155 °C | The sharp endotherm indicates the melting point of a pure crystalline substance. The onset temperature is typically reported as the melting point. |

| TGA | Onset of Decomposition | > 200 °C | The temperature at which significant mass loss begins, indicating the thermal stability limit of the compound. |

Spectroscopic Characterization: Confirming Molecular Identity

Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the molecular structure and identifying key functional groups within tert-butyl allyl(3,5-dinitrobenzyl)carbamate.

Anticipated Spectroscopic Data

-

FTIR (cm⁻¹):

-

~1700 cm⁻¹: C=O stretch of the carbamate.

-

~1540 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro groups (NO₂).

-

~1640 cm⁻¹: C=C stretch of the allyl group.

-

-

¹H NMR (ppm):

-

~1.5 ppm (singlet, 9H): tert-butyl group.

-

~4.5 ppm (doublet, 2H): CH₂ of the allyl group.

-

~5.2-6.0 ppm (multiplet, 1H): CH of the allyl group.

-

~5.3 ppm (multiplet, 2H): =CH₂ of the allyl group.

-

~8.0-9.0 ppm (aromatic region): Protons on the dinitrobenzyl group.

-

Integrated Characterization Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive physical characterization of a new crystalline compound like tert-butyl allyl(3,5-dinitrobenzyl)carbamate.

Caption: Integrated workflow for the physicochemical characterization of a novel crystalline API.

Conclusion

A thorough understanding of the physical characteristics of tert-butyl allyl(3,5-dinitrobenzyl)carbamate is fundamental to its potential development as a pharmaceutical agent. The multi-technique approach outlined in this guide, integrating single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy, provides a robust framework for establishing a comprehensive solid-state profile. This foundational knowledge is critical for ensuring the selection of the optimal crystalline form and for developing a stable and efficacious drug product.

References

-

Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

-

International Union of Crystallography. (n.d.). checkCIF. [Link]

-

United States Pharmacopeia. (n.d.). <941> X-Ray Diffraction. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Methodological & Application

Step-by-step preparation of tert-butyl allyl(3,5-dinitrobenzyl)carbamate

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the optimized protocol for synthesizing tert-butyl allyl(3,5-dinitrobenzyl)carbamate (CAS: 2009210-29-9). This molecule serves as a critical "clip" precursor in supramolecular chemistry, specifically for constructing mechanically interlocked molecules (rotaxanes/catenanes) via Ring-Closing Metathesis (RCM), or as a heterobifunctional linker in proteolysis-targeting chimera (PROTAC) development.

Synthetic Strategy:

While multiple routes exist, this protocol utilizes a Convergent

Key Advantages of this Protocol:

-

Modularity: The allyl and benzyl components are coupled in the final step, allowing for easy analog generation.

-

Atom Economy: Utilizes standard

chemistry with minimal byproduct formation compared to Mitsunobu variants. -

Scalability: Designed for gram-scale synthesis with safety parameters for handling energetic nitro-compounds.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the benzyl-nitrogen bond. The target molecule is assembled by alkylating the carbamate nitrogen of

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the target carbamate.

Part 3: Detailed Experimental Protocols

Safety Pre-Requisites

-

3,5-Dinitrobenzyl chloride: Potentially energetic/explosive if heated dry. Store cool. Severe skin irritant/lachrymator.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with moisture to produce hydrogen gas. Use strictly anhydrous conditions.

-

DMF: Hepatotoxic and teratogenic. Use in a well-ventilated fume hood.

Step 1: Preparation of -Boc-Allylamine

(Skip this step if purchasing commercially available N-Boc-allylamine)

Rationale: Direct alkylation of allylamine with benzyl chloride leads to uncontrolled mixtures (mono-, di-, and tri-alkylated products). Protecting the nitrogen with a Boc group reduces nucleophilicity slightly but ensures mono-alkylation in the subsequent step.

Reagents:

-

Allylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (Solvent, 0.5 M)

Procedure:

-

Dissolve allylamine (1.0 g, 17.5 mmol) and

(2.9 mL, 21.0 mmol) in DCM (35 mL) at 0°C. -

Add a solution of

(4.2 g, 19.2 mmol) in DCM (10 mL) dropwise over 15 minutes. -

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl (2x), saturated

(1x), and brine. Dry over -

Concentration: Remove solvent under reduced pressure. The product is usually a clear oil sufficiently pure for the next step.

Step 2: -Alkylation with 3,5-Dinitrobenzyl Chloride (Core Protocol)

Rationale: The proton on the carbamate nitrogen is weakly acidic (

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |

| 157.21 | 1.0 | 1.00 g (6.36 mmol) | Nucleophile | |

| 3,5-Dinitrobenzyl chloride | 216.58 | 1.1 | 1.51 g (7.00 mmol) | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 305 mg (7.63 mmol) | Base |

| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.05 | 117 mg (0.32 mmol) | Catalyst (Optional)* |

| DMF (Anhydrous) | - | - | 20 mL | Solvent |

*Note: TBAI is added to catalyze the reaction via the Finkelstein reaction (in situ conversion of chloride to more reactive iodide), though the dinitro-group makes the chloride highly reactive already.

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Dissolve

-Boc-allylamine (1.00 g) in anhydrous DMF (15 mL). Cool to 0°C in an ice bath. -

Carefully add NaH (305 mg) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes slightly turbid/yellow.

-

-

Alkylation:

-

Dissolve 3,5-dinitrobenzyl chloride (1.51 g) in anhydrous DMF (5 mL).

-

Add the electrophile solution dropwise to the reaction flask at 0°C.

-

Add TBAI (117 mg) if using.

-

-

Reaction:

-

Allow the reaction to warm to RT slowly.

-

Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly higher or lower than the starting carbamate depending on the stationary phase, but the UV activity of the dinitro group makes it very distinct.

-

-

Quenching:

-

Cool back to 0°C.

-

Quench by dropwise addition of saturated aqueous

(10 mL). Caution: Residual NaH will foam.

-

-

Extraction:

-

Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (50 mL).

-

Separate layers.[2] Extract aqueous layer with EtOAc (2 x 30 mL).

-

Wash combined organics with water (3 x 30 mL) and LiCl solution (5%) to remove DMF. This is critical; residual DMF ruins separation.

-

Wash with brine, dry over

, and concentrate.

-

Part 4: Purification & Characterization

Purification Strategy: The crude residue will be a yellow/orange oil or solid.

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (Start 95:5

End 80:20). -

Observation: The excess dinitrobenzyl chloride (if any) usually elutes first (less polar). The target carbamate elutes second.

Analytical Data (Expected):

-

Appearance: Pale yellow solid or viscous oil.

-

NMR (400 MHz,

- 8.95 (t, 1H, Ar-H para between nitros)

- 8.45 (d, 2H, Ar-H ortho to nitros)

-

5.75 (m, 1H, Allyl

-

5.10–5.25 (m, 2H, Allyl

-

4.55 (s, 2H, Benzylic

-

3.85 (d, 2H, Allylic

-

1.45 (s, 9H, Boc

-

Note: Rotamers of the Boc group may cause broadening of the

signals at RT.

Part 5: Workflow Visualization

Figure 2: Operational workflow from deprotonation to isolation.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Stir longer at 0°C before adding electrophile. |

| Starting Material Remains | Electrophile hydrolysis | 3,5-dinitrobenzyl chloride hydrolyzes easily. Ensure DMF is anhydrous and reagents are dry. Add excess electrophile (1.5 eq). |

| Broad NMR Signals | Carbamate rotamers | This is normal for tertiary carbamates. Run NMR at elevated temperature (50°C) to coalesce peaks. |

| Product in Aqueous Layer | DMF Emulsion | Use 5% LiCl wash to break DMF emulsions and pull DMF into the aqueous phase. |

References

-

Organic Syntheses. (1993). Protection of Amines: tert-Butyl Carbamates. Org. Synth. Coll. Vol. 8, p. 132. (Standard protocol for Boc protection). Retrieved from [Link]

-

Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 15, 2195.[5] (Precedent for allyl/benzyl carbamate chemistry).[2][3][5][6][7][8] Retrieved from [Link]

Sources

- 1. Tert-butyl carbamate synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Direct, Mild, and General n-Bu4NBr-Catalyzed Aldehyde Allylsilylation with Allyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. reddit.com [reddit.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Chemoselective Boc-Deprotection of tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate

Executive Summary

This guide details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl allyl(3,5-dinitrobenzyl)carbamate. The presence of the electron-deficient 3,5-dinitrobenzyl moiety and the acid-stable allyl group dictates specific chemoselective requirements. This document outlines two primary methodologies: Trifluoroacetic Acid (TFA) Solvolysis and HCl-Mediated Salt Formation , providing researchers with scalable options depending on the desired final salt form and downstream application.

Substrate Analysis & Strategic Considerations

Successful deprotection requires understanding the electronic and steric environment of the substrate.

| Feature | Chemical Implication | Operational Strategy |

| Boc Group | Acid-labile carbamate.[1][2][3] | Requires strong acid ( |

| Allyl Group | Olefinic functionality.[4] | generally stable to non-oxidizing acids (TFA, HCl) at RT. Avoid transition metals or radical sources during deprotection. |

| 3,5-Dinitrobenzyl | Strongly electron-withdrawing ( | 1. Reduced Basicity: The resulting amine will be significantly less basic than a standard benzylamine. 2. Alkylation Resistance: The aromatic ring is deactivated, minimizing the risk of tert-butyl cation re-attachment (Friedel-Crafts alkylation). |

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed

Figure 1: Acid-catalyzed cleavage mechanism of the Boc group.[5]

Protocol A: TFA-Mediated Deprotection (Solution Phase)

Best for: Small-scale discovery, purification via chromatography, or when the free base is required immediately.

Reagents & Materials

-

Substrate: tert-butyl allyl(3,5-dinitrobenzyl)carbamate (1.0 equiv)

-

Solvent: Dichloromethane (DCM), Anhydrous[1]

-

Reagent: Trifluoroacetic Acid (TFA), Reagent Grade

-

Scavenger (Optional): Triisopropylsilane (TIPS) or Water (recommended 1-2% v/v)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve the substrate in DCM to a concentration of 0.1 M to 0.2 M .

-

Note: The dinitro compound may have limited solubility; ensure full dissolution before acid addition.

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reasoning: Although Boc removal is endothermic, controlling the initial exotherm of acid addition prevents potential allyl isomerization or side reactions.

-

-

Acid Addition: Add TFA dropwise.

-

Standard Ratio: 1:1 to 1:4 (TFA:DCM) by volume.

-

Scavenging: If high purity is critical, add 2% TIPS or

prior to TFA addition to quench tert-butyl cations, though the electron-poor dinitro ring makes this less critical than with electron-rich substrates [1].

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

-

Monitoring: Check via TLC (visualize with UV, dinitro groups quench fluorescence strongly) or LC-MS after 1 hour. Reaction is typically complete in 1–3 hours .

-

-

Workup (Choice of Path):

-

Path A (TFA Salt): Concentrate in vacuo.[6] Co-evaporate with toluene (

) or DCM to remove excess TFA. The product will be the trifluoroacetate salt. -

Path B (Free Base): Dilute with DCM. Wash carefully with saturated aqueous

.-

Critical Warning: Due to the electron-withdrawing nitro groups, the amine is less basic . Do not use strong caustic bases (NaOH) which might degrade the nitro groups or cause emulsions. Keep the aqueous phase pH ~8-9. Dry organic layer (

) and concentrate.

-

-

Protocol B: HCl-Mediated Deprotection (Precipitation)

Best for: Scale-up (>1g), storage stability, and avoiding fluorinated waste.

Reagents & Materials

-

Substrate: tert-butyl allyl(3,5-dinitrobenzyl)carbamate

-

Reagent: 4.0 M HCl in 1,4-Dioxane (commercial)

-

Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in a minimum volume of 1,4-dioxane or EtOAc (approx. 5 mL per gram).

-

Acid Addition: Add 5–10 equivalents of 4.0 M HCl in Dioxane at room temperature.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Validation: Aliquot a small sample, blow dry with nitrogen, and check via NMR or LC-MS to ensure the Boc peak (approx. 1.4 ppm) is gone.

-

-

Isolation:

-

If solids precipitated: Filter the solid using a sintered glass funnel. Wash the cake with diethyl ether (

) or methyl tert-butyl ether (MTBE) to remove non-polar impurities and excess acid. -

If no precipitate: Add

(anti-solvent) slowly to induce crystallization.

-

-

Drying: Dry the hydrochloride salt under high vacuum.

-

Stability Note: The HCl salt of this amine is highly stable and non-hygroscopic compared to the TFA salt.

-

Decision Matrix & Workflow

Figure 2: Decision matrix for selecting the optimal deprotection pathway.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Troubleshooting / Rationale |

| Temperature | 0°C | Do not heat >40°C. While the allyl group is stable to acid at RT, elevated temperatures in strong acid can induce olefin isomerization or hydration. |

| Reaction Time | 1 - 3 Hours | If reaction stalls, add 0.5 eq more acid. Prolonged exposure (>24h) is unnecessary and increases impurity profiles. |

| Scavengers | Optional | If "tert-butyl" adducts are observed (M+56 peaks in MS), introduce 2.5% Triisopropylsilane (TIPS) or Thioanisole to the reaction mixture [2]. |

| Solubility | Homogeneous | If the substrate crashes out upon adding HCl/Dioxane, add a small amount of MeOH to resolubilize, or switch to TFA/DCM. |

Safety & Handling (E-E-A-T)

-

Nitro Compounds: 3,5-dinitrobenzyl derivatives are generally stable but are precursors to energetic materials. Avoid subjecting the dry salts to high impact, friction, or extreme heat. Always handle in a fume hood.

-

TFA/HCl: Both are corrosive. TFA causes severe burns and is volatile. Use proper PPE (gloves, goggles).[9][10]

-

Waste Disposal: Segregate halogenated waste (DCM/TFA) from non-halogenated waste.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[11] (The authoritative text on Boc cleavage conditions and stability).

-

Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deprotection. Int. J. Pept.[12] Protein Res., 12, 258. (Foundational work on cation scavenging).

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept.[12][13][14] Res., 58, 338-341.[14][15][16]

-

BenchChem. (2025).[1] General Guide to TFA and HCl for Boc Deprotection. (Verified protocols for standard amine deprotection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. Allyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. researchgate.net [researchgate.net]

Application Note: Functionalization of the Allyl Group in Dinitrobenzyl Carbamates

Executive Summary & Strategic Rationale

Dinitrobenzyl (DNB) carbamates are a gold standard in photocleavable protecting groups (PPGs), offering rapid release of amines upon UV irradiation (365 nm).[1] However, modern chemical biology often requires bifunctional linkers —scaffolds that simultaneously protect a payload (via the DNB carbamate) while offering a secondary handle for bioconjugation or surface immobilization.[1]

The allyl group serves as this orthogonal handle.[2][1] This guide details the protocols for functionalizing the allyl moiety without compromising the integrity of the light-sensitive DNB carbamate.[2]

The Chemoselectivity Challenge

The core challenge lies in the nitro-aromatic moiety .[2] The 2,4-dinitrobenzyl group is electron-deficient and prone to specific interferences:

-

Radical Quenching: Nitro groups can act as radical traps, inhibiting standard radical polymerization or thiol-ene reactions.[3][2][1]

-

Catalyst Poisoning: Nitro groups can chelate Ruthenium (Ru) centers in metathesis catalysts, slowing turnover.[2][1]

-

Reductive Instability: Strong reducing agents (e.g., H₂, Pd/C) will reduce the nitro groups to anilines, destroying the photocage before it can be used.[1]

This guide provides optimized protocols to bypass these pitfalls.

Strategic Workflow & Mechanism

The following diagram illustrates the orthogonal reactivity. The allyl group is modified via transition metal catalysis or radical addition, leaving the DNB "cage" intact for later UV-triggered release.[2]

Figure 1: Orthogonal functionalization strategy. The allyl handle allows conjugation (Pathways A/B) while preserving the DNB cage for subsequent photolysis.

Protocol 1: Olefin Cross-Metathesis (Grubbs)[3][4]

Application: Attaching long-chain linkers, PEGylation, or hydrocarbon staples.[3][2][1] Critical Insight: Nitro groups are electron-withdrawing and can weakly chelate Ru.[3][2][1][4] Standard Grubbs I is ineffective.[2][1] You must use Hoveyda-Grubbs 2nd Generation (HG-II) catalyst, which is robust against nitro-coordination.[3][2][1]

Reagents & Equipment[1][2][5][6][7]

-

Partner: Terminal alkene (e.g., Methyl acrylate, PEG-alkene) (3.0–5.0 equiv).[3][2][1]

-

Catalyst: Hoveyda-Grubbs 2nd Gen (HG-II) (5–10 mol%).[3][2][1]

-

Additive: Benzoquinone (optional, prevents isomerization).[2][1]

Step-by-Step Procedure

-

Degassing: In a flame-dried Schlenk flask, dissolve the Allyl-DNB substrate (0.1 mmol) and the alkene partner (0.5 mmol) in anhydrous DCM (2 mL, 0.05 M). Sparge with Argon for 15 minutes.

-

Catalyst Addition: Add HG-II catalyst (3.1 mg, 5 mol%) as a solid under Argon flow.

-

Note: If the reaction turns from green to brown/black rapidly, the catalyst has decomposed.

-

-

Reflux: Fit a condenser and reflux the mixture (40°C) for 12–24 hours.

-

Quenching: Add ethyl vinyl ether (0.1 mL) and stir for 30 minutes to quench the Ru-carbene.

-

Purification: Concentrate in vacuo. Purify via flash chromatography.

Data Interpretation

| Parameter | Observation | Interpretation |

| ¹H NMR (Alkene) | Shift from | Successful cross-metathesis (E-isomer usually favored).[3][2][1][5] |

| ¹H NMR (Nitro) | Signals at | DNB cage is intact. |

| Yield | < 30% | Nitro group inhibition.[2][1] Increase catalyst to 10 mol% or switch to toluene at 80°C. |

Protocol 2: Radical Thiol-Ene "Click" Coupling[1][2]

Application: Conjugation to Cysteine residues (proteins) or thiolated surfaces.[2][1] Critical Insight: Nitroaromatics are radical retarders.[2][1] They can quench the thiyl radical.[2][1] To overcome this, use a high concentration of photoinitiator and excess thiol , and use long-wavelength UV (365–405 nm) that overlaps less with the DNB absorption (DNB absorbs strongly <300 nm, tails off at 365 nm).[1]

Warning: Do not use short-wave UV (<300 nm) for initiation, as this will prematurely cleave the DNB carbamate.[2][1]

Reagents

-

Thiol: R-SH (e.g., Thio-PEG, Glutathione) (5.0 equiv).[3][2][1]

-

Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DMPA.[3][2][1]

Step-by-Step Procedure

-

Preparation: Dissolve substrate and thiol in degassed solvent (0.1 M).

-

Initiator: Add LAP (10 mol%).

-

Irradiation: Irradiate with 405 nm LED (visible blue/violet) for 30–60 minutes.

-

Workup: If aqueous, extract with EtOAc. If DMF, dilute with water and extract.[2][1]

-

Validation: Check for the disappearance of allyl vinyl protons in NMR.

Troubleshooting & Optimization

Problem: Premature Photolysis of DNB

-

Cause: Ambient light or incorrect wavelength during functionalization.[2][1]

-

Solution: Wrap all reaction vessels in aluminum foil. Use 405 nm or thermal initiation (AIBN, 60°C) for radical reactions instead of UV.[1]

Problem: Low Yield in Metathesis

-

Cause: The nitro group is chelating the Ruthenium.

-

Solution: Use Ti(OiPr)₄ as a Lewis acid additive.[2][1] Titanium binds to the nitro group oxygens, preventing them from interfering with the Ruthenium center.

-

Protocol: Add 20 mol% Ti(OiPr)₄ to the reaction mixture 10 minutes before adding the Grubbs catalyst.

-

Problem: Isomerization of Allyl to Enamine

-

Solution: Add 1,4-benzoquinone (10 mol%) to the metathesis reaction.

References

-

Orthogonal Photochemistry: Klan, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[2][1] Chemical Reviews, 2013.[2][1] Link[3][1]

-

Metathesis Tolerance: Michrowska, A., & Grela, K. "Nitro-Substituted Hoveyda-Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity."[3][2][1] Journal of the American Chemical Society, 2004.[1] Link[3][1]

-

Thiol-Ene Selectivity: Hoyle, C. E., & Bowman, C. N.[3][2][1] "Thiol-Ene Click Chemistry."[3][2][1] Angewandte Chemie International Edition, 2010.[2][1] Link[3][1]

-

Nitro Group Interference: Vougioukalakis, G. C., & Grubbs, R. H. "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts."[3][2][1] Chemical Reviews, 2010.[2][1] Link[3][1]

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Stewart-Grubbs catalyst | 927429-61-6 | Benchchem [benchchem.com]

- 5. PubChemLite - Ethyl n-(2,4-dinitrophenyl)carbamate (C9H9N3O6) [pubchemlite.lcsb.uni.lu]

- 6. semanticscholar.org [semanticscholar.org]

Synthesis of a Dihydropyrrole-Based Cyclic Carbamate via Ring-Closing Metathesis Using tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the synthesis of a functionalized 2,5-dihydropyrrole-1-carboxylate, a valuable heterocyclic scaffold, via Ring-Closing Metathesis (RCM). The protocol details the cyclization of tert-butyl allyl(3,5-dinitrobenzyl)carbamate using a second-generation Grubbs catalyst. We elucidate the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol from reaction setup to purification, and discuss critical parameters for optimization and troubleshooting. The inclusion of a 3,5-dinitrobenzyl moiety offers a unique chromophoric tag for straightforward reaction monitoring and purification. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage the power of olefin metathesis for the construction of complex molecular architectures.

Introduction: The Strategic Value of Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile transformations in modern organic synthesis, enabling the construction of cyclic and macrocyclic structures that were previously challenging to access.[1] Its impact was recognized with the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their development of the olefin metathesis method.[2] The reaction's broad functional group tolerance and predictable reactivity make it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3][4]

1.1 The Power of Ruthenium Catalysts

At the heart of modern RCM are well-defined transition metal carbene complexes, particularly those based on ruthenium.[3] Grubbs catalysts, characterized by their remarkable stability to air and moisture and compatibility with a wide array of functional groups, have democratized the use of metathesis.[3] Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly enhanced reactivity, allowing for the cyclization of more sterically hindered or electronically deactivated dienes.[5]

1.2 Substrate Focus: tert-Butyl Allyl(3,5-dinitrobenzyl)carbamate

The selected substrate, tert-butyl allyl(3,5-dinitrobenzyl)carbamate, is strategically designed for this application.

-

Diallyl Carbamate Core: This motif is a classic precursor for RCM, efficiently forming a five-membered nitrogen heterocycle.[6]

-

tert-Butylcarbamate (Boc) Group: A robust and widely used protecting group for the nitrogen atom, which can be readily removed under acidic conditions for further functionalization.

-

3,5-Dinitrobenzyl Moiety: This group serves two primary purposes. First, its strong electron-withdrawing nature modulates the electronic properties of the carbamate. Second, and more practically, it acts as a potent chromophore, imparting a distinct color that greatly simplifies the visualization and tracking of the compound during thin-layer chromatography (TLC) and column chromatography.[7]

The RCM Catalytic Cycle: A Mechanistic Overview

The broadly accepted mechanism for RCM, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1] The reaction is an equilibrium process, and for terminal dienes, the formation of a volatile gaseous byproduct, ethylene, provides the thermodynamic driving force that pushes the reaction toward the desired cyclic product.[5]

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Experimental Protocol

This protocol is designed for the synthesis of tert-butyl 2-(3,5-dinitrobenzyl)-2,5-dihydro-1H-pyrrole-1-carboxylate on a typical laboratory scale.

3.1 Materials and Reagents

| Reagent | Grade | Supplier | Typical Quantity (for 1 mmol scale) |

| tert-Butyl allyl(3,5-dinitrobenzyl)carbamate | >98% Purity | Custom/In-house | 379.4 mg (1.0 mmol) |

| Grubbs Catalyst®, 2nd Generation | Metathesis Grade | Sigma-Aldrich | 42.4 mg (0.05 mmol, 5 mol%) |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Acros Organics | 100 mL |

| Tris(hydroxymethyl)phosphine (THMP) solution | 1.0 M in 2-propanol | Strem Chemicals | 0.25 mL (0.25 mmol, 5 eq to Ru) |

| Diethyl Ether | ACS Grade | Fisher | 200 mL |

| Hexanes | ACS Grade | Fisher | 500 mL |

| Ethyl Acetate | ACS Grade | Fisher | 250 mL |

| Silica Gel | 230-400 mesh | Sorbent Tech. | ~50 g |

| Nitrogen Gas (or Argon) | High Purity | Airgas | For inert atmosphere |

3.2 Equipment

-

Round-bottom flasks (250 mL and 500 mL)

-

Schlenk line or nitrogen/argon balloon setup

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Condenser

-

Cannulas and syringes

-

Rotary evaporator

-

Glass column for flash chromatography

-

TLC plates (silica gel 60 F254)

3.3 Step-by-Step Synthesis Procedure

-

System Preparation: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser. Flame-dry the entire apparatus under vacuum and backfill with nitrogen gas. Maintain a positive pressure of nitrogen throughout the reaction.

-

Solvent and Substrate Addition: To the reaction flask, add tert-butyl allyl(3,5-dinitrobenzyl)carbamate (379.4 mg, 1.0 mmol). Using a cannula, transfer 100 mL of anhydrous dichloromethane to the flask to create a 0.01 M solution.

-

Scientist's Note: The reaction is run at high dilution (0.01 M) to strongly favor the intramolecular RCM pathway over competing intermolecular oligomerization or polymerization.[8]

-

-

Catalyst Addition: Weigh the Grubbs Catalyst®, 2nd Generation (42.4 mg, 0.05 mmol) in a glovebox or quickly in the air and add it to the reaction flask against a positive flow of nitrogen. The solution will typically turn from pale yellow to a brownish color.

-

Reaction Execution: Heat the reaction mixture to 40 °C and allow it to stir. To facilitate the removal of the ethylene byproduct, a gentle stream of nitrogen can be bubbled through the solution via a long needle.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes). The starting material is a bright yellow spot under UV light. The product will have a different Rf value. The reaction is typically complete within 4-12 hours.

3.4 Reaction Workup and Ruthenium Removal

Residual ruthenium can interfere with subsequent reactions and is often a regulatory concern in drug development.[9] This two-step quenching and purification procedure is highly effective.

-

Catalyst Quenching: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Add the tris(hydroxymethyl)phosphine (THMP) solution (0.25 mL) and stir the mixture vigorously in the open air for 2 hours.

-

Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator. The crude product will be a yellowish-brown solid or oil.

3.5 Purification by Flash Chromatography

-

Column Preparation: Prepare a silica gel column using a gradient solvent system, starting with 5% ethyl acetate in hexanes.

-

Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with a gradient of 5% to 30% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and analyze them by TLC. The desired product will appear as a UV-active, yellowish spot. Combine the pure fractions.

-

Final Concentration: Remove the solvent from the pure fractions under reduced pressure to yield the final product, tert-butyl 2-(3,5-dinitrobenzyl)-2,5-dihydro-1H-pyrrole-1-carboxylate, as a pale yellow solid.

Characterization and Expected Results

| Parameter | Expected Outcome |

| Physical Appearance | Pale yellow crystalline solid |

| Yield | 85-95% |

| TLC (20% EtOAc/Hex) | Rf ≈ 0.4 (product), Rf ≈ 0.6 (starting material) |

| ¹H NMR (CDCl₃) | Characteristic signals for the vinylic protons (CH =CH ) of the dihydropyrrole ring around δ 5.8-6.0 ppm. |

| Mass Spec (ESI+) | Calculated m/z for C₁₆H₁₉N₃O₆ [M+Na]⁺: 372.11. Found: 372.1. |

Process Workflow Visualization

Caption: Experimental workflow for RCM synthesis.

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Cause: Inactive catalyst or impure solvent.

-

Solution: Ensure the catalyst is fresh and handled with minimal air exposure. Use freshly distilled or commercially available anhydrous solvent. Verify the purity of the starting diene.

-

-

Formation of Oligomers/Polymers:

-

Cause: Reaction concentration is too high.

-

Solution: Decrease the concentration to <0.01 M. Ensure efficient stirring.

-

-

Isomerization of Product:

-

Cause: Ruthenium hydride species, formed from catalyst degradation at high temperatures, can catalyze olefin isomerization.[12]

-

Solution: Maintain the reaction temperature at or below 40 °C. Minimize reaction time once the starting material is consumed. The addition of additives like 1,4-benzoquinone can sometimes suppress isomerization, but may also slow the RCM reaction.[12]

-

-

Difficulty Removing Ruthenium:

-

Cause: Incomplete quenching or ineffective complexation.

-

Solution: Increase the amount of scavenger (THMP or isocyanide) or the stirring time. A second pass through a small plug of silica gel or activated carbon may be necessary for applications requiring ultra-low metal content.

-

Safety Precautions

-

Ruthenium Catalysts: While generally air-stable, these are heavy metal complexes and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated chemical fume hood.

-

Dinitrobenzyl Compounds: Dinitrophenyl and related compounds can be toxic and are sometimes classified as explosives under specific conditions (e.g., dry, powder form).[13] Handle with care and avoid shock or friction.

-

Pressurization: Never heat a closed system. Ensure the reaction setup is properly vented, especially when bubbling gas through the solution.

References

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

-

Wikipedia. (2024). Ring-closing metathesis. Retrieved from [Link]

-

Paquin, J. F., et al. (2019). Semiheterogeneous Purification Protocol for the Removal of Ruthenium Impurities from Olefin Metathesis Reaction Products Using an Isocyanide Scavenger. Organic Process Research & Development. Retrieved from [Link]

-

Colucci, M., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Retrieved from [Link]

-

Grokipedia. (n.d.). Dinitrophenyl. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Purification of Olefin Metathesis Reaction Products via Straightf. Retrieved from [Link]

-